

Synthesis of the First NanoPutian: A Technical Guide

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Compound of Interest

Compound Name:	NanoKid
CAS No.:	618904-86-2
Cat. No.:	B12773707

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The first anthropomorphic molecule, known as **NanoKid**, was synthesized in 2003 by Stephanie H. Chanteau and James M. Tour at Rice University.^{[1][2]} This pioneering work in nanoscale chemical design was intended to be an engaging way to educate students on the principles of organic synthesis.^{[1][3]} The synthesis of **NanoKid**, which stands approximately 2 nanometers tall, is a convergent process, involving the independent preparation of an upper and lower body, which are then coupled in the final step.^[4]

This technical guide provides a detailed overview of the synthesis of **NanoKid**, including comprehensive experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the **NanoKid** synthesis, including reaction yields and characterization data for the key intermediates and the final product.

Table 1: Synthesis of the Upper Body of **NanoKid**

Step	Product	Yield (%)	Melting Point (°C)	Spectroscopic Data Highlights
1	2,5-Bis(3,3-dimethylbutynyl)-1,4-dibromobenzene	86	172-178	^1H NMR: δ 7.86 (s, 1H), 7.51 (s, 1H); ^{13}C NMR: δ 141.7, 138.5, 129.6, 129.2
2	2,5-Bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde	82	98-102	IR (KBr): 1690 cm^{-1} (C=O); ^1H NMR: δ 10.4 (s, 1H, CHO)
3	2-(2,5-Bis(3,3-dimethylbutynyl)-4-bromophenyl)-1,3-dioxolane	95	110-113	^1H NMR: δ 6.05 (s, 1H, acetal CH), 4.16 (m, 2H), 4.03 (m, 2H)
4	Upper Body Iodide	88	121-124	HRMS: calcd for $\text{C}_{21}\text{H}_{25}\text{IO}_2$ 436.0899, found 436.0895

Table 2: Synthesis of the Lower Body of **NanoKid**

Step	Product	Yield (%)	Melting Point (°C)	Spectroscopic Data Highlights
1	3,5-Dibromiodobenzene	75	89-91	^1H NMR: δ 7.81 (t, $J=1.5$ Hz, 1H), 7.55 (d, $J=1.5$ Hz, 2H)
2	3,5-Dibromo(trimethylsilylethynyl)benzene	93	105-107	^1H NMR: δ 7.62 (t, $J=1.6$ Hz, 1H), 7.48 (d, $J=1.6$ Hz, 2H), 0.25 (s, 9H)
3	3,5-(1'-Pentynyl)-1-(trimethylsilylethynyl)benzene	89	Oil	^1H NMR: δ 7.28 (s, 1H), 7.19 (s, 2H), 2.38 (t, $J=7.0$ Hz, 4H), 0.24 (s, 9H)
4	Lower Body Ethyne	95	Oil	IR (KBr): 3310 cm^{-1} ($\equiv\text{C-H}$); ^1H NMR: δ 3.07 (s, 1H, $\text{C}\equiv\text{CH}$)

Table 3: Final Assembly and Characterization of **NanoKid**

Step	Product	Yield (%)	Melting Point (°C)	Spectroscopic Data
5	NanoKid	78	68-71	<p>¹H NMR (400 MHz, CDCl₃): δ 7.49 (s, 1H), 7.46 (s, 1H), 7.40 (s, 1H), 7.29 (s, 1H), 6.09 (s, 1H), 4.15 (m, 2H), 4.05 (m, 2H), 2.42 (t, J=7.1 Hz, 4H), 1.65 (m, 4H), 1.34 (s, 9H), 1.33 (s, 9H), 1.01 (t, J=7.4 Hz, 6H).</p> <p>¹³C NMR (100 MHz, CDCl₃): δ 138.5, 135.2, 132.0, 131.9, 128.5, 123.4, 123.2, 122.9, 103.8, 93.3, 91.8, 88.5, 80.8, 80.7, 65.4, 31.2, 28.6, 22.3, 21.4, 13.6. IR (KBr): 2965, 2931, 2870, 2230, 1458, 1362, 1076 cm⁻¹. HRMS: calcd for C₃₉H₄₂O₂ 542.3185, found 542.3180.</p>

Experimental Protocols

The synthesis of **NanoKid** is a multi-step process that requires careful execution of several organic reactions. The following are detailed methodologies for the key transformations.

Synthesis of the Upper Body

The synthesis of the upper portion of **NanoKid** begins with commercially available p-dibromobenzene.

- **Sonogashira Coupling:** To a solution of 1,4-dibromo-2-iodobenzene in triethylamine is added 3,3-dimethylbutyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide. The mixture is stirred at room temperature under a nitrogen atmosphere for 8 hours. After workup and purification by flash chromatography, 2,5-bis(3,3-dimethylbutynyl)-1,4-dibromobenzene is obtained.
- **Formylation:** The resulting dibromobenzene derivative is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. Anhydrous DMF is then added, and the reaction is slowly warmed to room temperature. After acidic workup and purification, 2,5-bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde is isolated.
- **Acetal Protection:** The aldehyde is dissolved in toluene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water. After neutralization and purification, the acetal-protected compound is obtained.
- **Halogen Exchange:** The bromo-acetal is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added, followed by a solution of 1,2-diiodoethane in THF. The reaction is stirred for 1 hour at -78 °C before being warmed to room temperature. Purification by flash chromatography yields the final iodinated upper body.

Synthesis of the Lower Body

The lower body synthesis commences with 4-nitroaniline.

- **Sandmeyer Reaction:** 3,5-dibromoaniline is converted to 3,5-dibromiodobenzene via a Sandmeyer reaction using sodium nitrite, hydrochloric acid, and potassium iodide.

- Sonogashira Coupling (I): 3,5-Dibromoiodobenzene is coupled with trimethylsilylacetylene using a palladium-copper catalyst system in triethylamine to yield 3,5-dibromo(trimethylsilylethynyl)benzene.
- Sonogashira Coupling (II): The resulting dibromo compound is then subjected to a second Sonogashira coupling with 1-pentyne to introduce the "legs" of the **NanoKid**, affording 3,5-(1'-pentynyl)-1-(trimethylsilylethynyl)benzene.
- Deprotection: The trimethylsilyl protecting group is removed by treating the compound with potassium carbonate in methanol to yield the terminal alkyne, 3,5-(1'-pentynyl)-1-ethynylbenzene, which is the complete lower body.

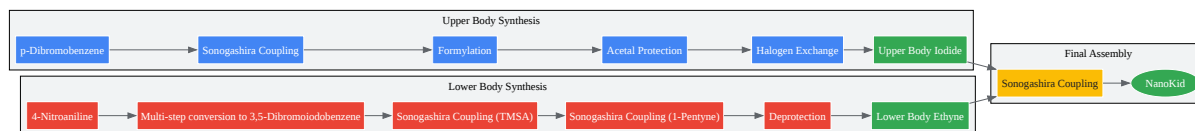
Final Assembly of NanoKid

The final step is the coupling of the upper and lower body fragments.

- Sonogashira Coupling: The iodinated upper body and the terminal alkyne of the lower body are dissolved in a mixture of triethylamine and THF. Dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide are added, and the mixture is stirred at room temperature for 12 hours. The crude product is purified by flash chromatography on silica gel to afford **NanoKid** as a white solid.

Signaling Pathways and Experimental Workflows

The synthesis of **NanoKid** does not involve biological signaling pathways. Instead, its construction is a prime example of a convergent synthetic strategy in organic chemistry. The logical workflow is depicted in the following diagram.



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Caption: Convergent synthesis workflow for **NanoKid**.

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